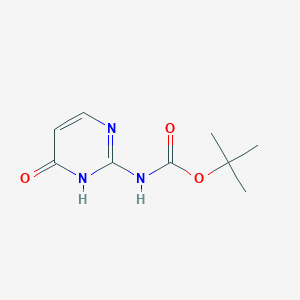

tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

描述

Research Significance of Pyrimidine-Carbamate Hybrid Scaffolds

The combination of pyrimidine (B1678525) and carbamate (B1207046) moieties into a single molecular scaffold creates a hybrid structure of considerable interest in drug discovery. Pyrimidine, a heterocyclic aromatic compound, is a fundamental component of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. bldpharm.com This inherent biological relevance has established the pyrimidine ring as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs with a wide array of therapeutic applications, including anticancer and antimicrobial agents. bldpharm.comorgsyn.org

The carbamate group, particularly the tert-butoxycarbonyl (Boc) carbamate, serves a dual role. In organic synthesis, it is one of the most common protecting groups for amines. mdpi.com Its function is to temporarily mask the reactivity of an amino group, allowing chemical modifications to be selectively performed on other parts of the molecule. mdpi.comresearchgate.net After the desired reactions are complete, the Boc group can be removed under relatively mild acidic conditions. mdpi.com Beyond its role in synthesis, the carbamate functional group is itself a pharmacophore present in numerous therapeutic agents, where it can influence the molecule's stability, solubility, and ability to interact with biological targets. researchgate.net

Hybrid molecules that contain both pyrimidine and carbamate scaffolds are designed to leverage the advantageous properties of each component. This approach is instrumental in developing novel therapeutic agents, potentially enhancing pharmacological profiles and overcoming challenges like drug resistance. nih.gov

Overview of Scholarly Contributions Related to tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

Scholarly work involving tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate identifies it primarily as a valuable synthetic intermediate rather than an end-product with direct biological applications. Its chemical architecture is deliberately designed for use in multi-step synthetic pathways, particularly in the construction of complex heterocyclic compounds for pharmaceutical research.

The key feature of this compound is the Boc-carbamate protecting the amino group at the 2-position of the pyrimidine ring. This protection is crucial as it deactivates the nucleophilic nature of the amino group, thereby enabling chemists to perform selective reactions on other parts of the molecule, most notably the hydroxyl group at the 4-position. This hydroxyl group can be alkylated, arylated, or converted into a leaving group for subsequent nucleophilic substitution reactions.

While literature specifically detailing the synthesis of this exact intermediate is specialized, the strategic use of similar Boc-protected heterocyclic building blocks is a well-documented and common practice in medicinal chemistry. For instance, Boc-protected intermediates are frequently used in the synthesis of kinase inhibitors, a major class of cancer therapeutics. nih.goved.ac.uk Many kinase inhibitors are built upon a substituted pyrimidine core, and their synthesis relies on the stepwise addition of different chemical groups. The use of a protected intermediate like tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is an enabling strategy for achieving such complex molecular targets. researchgate.netnih.gov For example, synthetic routes toward advanced pharmaceutical intermediates often involve protecting an amine with a Boc group before carrying out reactions like nucleophilic substitution or cross-coupling reactions on the heterocyclic core. mdpi.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(6-oxo-1H-pyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJBAKGNFSSGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tert Butyl 4 Hydroxypyrimidin 2 Yl Carbamate

Established Synthetic Routes to Pyrimidine-2-ylcarbamates

The synthesis of pyrimidine-2-ylcarbamates is not a singular, direct process but rather a combination of two well-established organic chemistry transformations: the formation of the pyrimidine (B1678525) ring and the subsequent installation of the carbamate (B1207046) group.

General Strategies for Carbamate Formation Applicable to Pyrimidine Derivatives

The introduction of a carbamate moiety, particularly the widely used tert-butoxycarbonyl (Boc) group, onto an amino group of a pyrimidine ring is a common and crucial step in the synthesis of many complex molecules. The Boc group serves to protect the amine from unwanted reactions during subsequent synthetic steps.

The most prevalent method for the N-Boc protection of amines, including aminopyrimidines, involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can be tailored to the specific properties of the pyrimidine derivative. Common bases include sodium hydroxide (B78521), sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). The reaction is often performed in solvents such as water, tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758) (DCM). For amines with lower nucleophilicity, such as some aromatic amines, a catalyst like DMAP is often added to facilitate the reaction.

| Reagent/Catalyst | Base | Solvent(s) | Temperature | Notes |

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH / NaHCO₃ | Water, Dioxane | Room Temperature | Standard aqueous conditions. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (B129727), DMF | 40-50 °C | Anhydrous conditions for water-sensitive substrates. google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, DCM | Room Temperature | Catalytic DMAP is used for less reactive amines. orgsyn.org |

For particularly challenging substrates, other coupling reagents can be employed to facilitate the carbamate formation.

Methodologies for Constructing the 4-Hydroxypyrimidine (B43898) Core

The 4-hydroxypyrimidine skeleton is a fundamental heterocyclic structure that can be synthesized through several classical condensation reactions. One of the most common and direct methods is the Prinzbach-type synthesis, which involves the cyclocondensation of a compound containing an amidine group with a β-ketoester. google.com

To synthesize a 2-amino-4-hydroxypyrimidine, guanidine (B92328) is a readily available and suitable amidine source. The reaction involves the condensation of guanidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. researchgate.net This reaction proceeds via an initial condensation to form an intermediate that subsequently cyclizes to yield the stable 2-amino-4-hydroxypyrimidine ring.

Another established route involves the reaction of a β-ketoester with thiourea, followed by desulfurization of the resulting 2-thiopyrimidine derivative using Raney nickel. google.com However, this method is often less favored for industrial applications due to the cost and handling difficulties associated with Raney nickel. google.com

Targeted Synthesis of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

The targeted synthesis of tert-butyl (4-hydroxypyrimidin-2-yl)carbamate is efficiently achieved through a multi-step approach that combines the formation of the pyrimidine core with the subsequent protection of the amino group.

Multi-Step Organic Synthesis Approaches

A logical and widely practiced synthetic route to tert-butyl (4-hydroxypyrimidin-2-yl)carbamate involves a two-step sequence:

Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine

The initial step is the construction of the 2-amino-4-hydroxypyrimidine precursor. This is typically achieved by the condensation of guanidine with a suitable β-dicarbonyl compound. A common and cost-effective starting material is ethyl acetoacetate. The reaction is generally carried out in the presence of a strong base, such as sodium ethoxide in ethanol, to drive the cyclization.

Step 2: N-Boc Protection of 2-Amino-4-hydroxypyrimidine

The second step involves the selective protection of the exocyclic amino group at the 2-position with a tert-butoxycarbonyl (Boc) group. This is accomplished by reacting 2-amino-4-hydroxypyrimidine with di-tert-butyl dicarbonate (Boc₂O). The reaction conditions, including the choice of base and solvent, are crucial for achieving high yield and selectivity.

Optimization of Reaction Conditions for Pyrimidine-Carbamate Linkages

The efficiency of the Boc protection of the 2-amino group on the 4-hydroxypyrimidine ring can be influenced by several factors. Optimization of these conditions is key to achieving high yields and purity of the final product.

Base Selection: A variety of bases can be used, with the choice often depending on the solubility and reactivity of the pyrimidine substrate. For instance, in aqueous systems, sodium bicarbonate or sodium hydroxide are effective. In organic solvents, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. For less reactive aminopyrimidines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. orgsyn.org

Solvent Effects: The choice of solvent is critical for ensuring that all reactants are in solution. A range of solvents can be employed, from polar protic solvents like methanol and water to aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF).

Temperature and Reaction Time: Most Boc protection reactions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating may be required. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC).

Microwave Irradiation: A novel and eco-friendly approach for the N-Boc protection of pyrimidines involves the use of microwave irradiation. This method can lead to increased yields and reduced reaction times under mild conditions, often using silica (B1680970) gel as a solid support. nih.gov

Coupling Reagents for Hindered Amines: In cases where the amino group is sterically hindered or has low nucleophilicity, the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) can facilitate the carbamoylation. nih.gov

| Parameter | Conditions | Purpose/Effect |

| Base | TEA, DIPEA, NaOH, NaHCO₃, DMAP (cat.) | Neutralizes acid byproduct; DMAP catalyzes the reaction. orgsyn.org |

| Solvent | THF, DCM, DMF, Acetonitrile, Water | Solubilizes reactants. |

| Temperature | Room Temperature to mild heating | Controls reaction rate. |

| Technology | Microwave Irradiation | Can enhance reaction rate and yield. nih.gov |

| Additives | EDCI/HOBt | Facilitates reaction for challenging substrates. nih.gov |

Role of tert-Butyl Carbamate (Boc) as a Protecting Group in Pyrimidine Chemistry

The tert-butyl carbamate (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its unique combination of stability and ease of removal. google.com In the context of pyrimidine chemistry, the Boc group plays a pivotal role in multi-step syntheses of complex, biologically active molecules.

The primary function of the Boc group is to temporarily mask the nucleophilicity of the amino group on the pyrimidine ring. This protection prevents the amine from participating in unwanted side reactions during subsequent chemical transformations at other positions of the pyrimidine ring or on other functional groups within the molecule.

The Boc group is known for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness allows for a high degree of synthetic flexibility.

Despite its stability, the Boc group can be readily and selectively removed under acidic conditions. The most common reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent such as 1,4-dioxane (B91453) or methanol. orgsyn.org The cleavage proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide. This clean decomposition is advantageous as it results in volatile byproducts that are easily removed from the reaction mixture.

The acid-labile nature of the Boc group makes it orthogonal to many other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and benzyl (B1604629) groups that are removed by hydrogenolysis. This orthogonality is a cornerstone of modern protecting group strategy, enabling the selective deprotection of different functional groups within the same molecule.

Chemical Transformations and Reaction Pathways of Tert Butyl 4 Hydroxypyrimidin 2 Yl Carbamate

Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. masterorganicchemistry.com The deprotection of this moiety in tert-butyl (4-hydroxypyrimidin-2-yl)carbamate unmasks the 2-amino group, enabling subsequent synthetic transformations.

Acid-Catalyzed Deprotection Mechanisms and Applications

The most common method for the removal of the Boc protecting group is through acid-catalyzed hydrolysis. masterorganicchemistry.com The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl carbocation and an unstable intermediate known as a carbamic acid. masterorganicchemistry.com The carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. masterorganicchemistry.comresearchgate.net The irreversible loss of gaseous byproducts (isobutylene and carbon dioxide) drives the reaction to completion. researchgate.net

A variety of strong acids are effective for this transformation, with trifluoroacetic acid (TFA) being one of the most frequently employed reagents, often used neat or in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com Other common protic acids include hydrochloric acid (HCl), sulfuric acid (H2SO4), and methanesulfonic acid (MeSO3H). researchgate.netresearchgate.net Aqueous phosphoric acid has also been reported as a mild, selective, and environmentally favorable reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, rt | Standard, highly effective conditions. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, rt | Yields the amine hydrochloride salt. researchgate.net |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | Mild and environmentally benign option. organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | 1.5-3.0 equiv. in tBuOAc | Can be used for selective deprotection. researchgate.net |

Selective Cleavage Strategies and Conditions

Selective cleavage of the Boc group is critical in multi-step syntheses where other acid-sensitive functional groups are present. The choice of acid and reaction conditions can achieve remarkable selectivity. For instance, the Boc group can be removed while leaving other protecting groups, such as the benzyl (B1604629) carbamate (Cbz), intact. masterorganicchemistry.com

Specific conditions have been developed to deprotect N-Boc groups in the presence of tert-butyl esters, a challenging transformation due to the similar acid lability of both groups. The use of concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate (B1210297) (tBuOAc) has been shown to selectively cleave the N-Boc group. researchgate.net This selectivity is attributed to the irreversible nature of the carbamate cleavage compared to the reversible acid-catalyzed hydrolysis of the tert-butyl ester. researchgate.net

Beyond strong protic acids, other reagents offer alternative selectivity profiles. Lewis acids like zinc bromide (ZnBr₂) have been employed for the chemoselective hydrolysis of tert-butyl esters, although N-Boc groups can also be labile under these conditions. researchgate.net Non-acidic methods provide further options. For example, tetra-n-butylammonium fluoride (B91410) (TBAF) can cleave carbamates, with reactivity depending on the carbamate structure; phenyl carbamates are cleaved more readily than tert-butyl carbamates. lookchem.comorganic-chemistry.org A catalytic system using the radical cation tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") in combination with triethylsilane facilitates a mild deprotection of tert-butyl carbamates under neutral conditions. organic-chemistry.orgresearchgate.net

| Reagent System | Selectivity Profile |

| H₂SO₄ in tBuOAc | Cleaves N-Boc in the presence of t-butyl esters. researchgate.net |

| Aqueous H₃PO₄ | Tolerates Cbz, benzyl esters, and TBDMS ethers. organic-chemistry.org |

| TBAF in THF | Selectivity depends on carbamate type; phenyl > t-butyl. lookchem.comorganic-chemistry.org |

| Magic Blue / Et₃SiH | Mild, neutral conditions; cleaves t-butyl carbamates, esters, and ethers. organic-chemistry.orgresearchgate.net |

Functionalization Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in tert-butyl (4-hydroxypyrimidin-2-yl)carbamate is an electron-deficient heterocycle, which dictates its reactivity. Functionalization can be achieved through various methods, including cross-coupling reactions and nucleophilic substitutions, often requiring initial activation of the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make the pyrimidine core of tert-butyl (4-hydroxypyrimidin-2-yl)carbamate amenable to these reactions, the 4-hydroxy group must first be converted into a more effective leaving group, such as a tosylate, triflate, or nonaflate. This transformation activates the C4 position for oxidative addition to a palladium(0) catalyst.

Once activated, the pyrimidine scaffold can participate in a range of cross-coupling reactions. For example, Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes have been developed, demonstrating a viable pathway for C-C bond formation at the pyrimidine core. researchgate.net Similarly, Suzuki couplings with boronic acids, Stille couplings with organostannanes, and Buchwald-Hartwig aminations with amines are all feasible transformations on such activated pyrimidine systems. These reactions allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents at the C4 position, significantly expanding the molecular complexity of derivatives.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Hiyama | Organosilanes (e.g., R-Si(OMe)₃) | Pd(OAc)₂ / PCy₃ researchgate.net | 4-Alkyl/Aryl-pyrimidine |

| Suzuki | Boronic Acids (e.g., R-B(OH)₂) | Pd(PPh₃)₄ | 4-Aryl/Vinyl-pyrimidine |

| Buchwald-Hartwig | Amines (e.g., R₂NH) | Pd₂(dba)₃ / BINAP | 4-Amino-pyrimidine |

| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 4-Alkyl/Aryl/Vinyl-pyrimidine |

Amidation Reactions and Derivative Synthesis Utilizing the Carbamate Moiety

The primary amine at the C2 position, made accessible after the deprotection of the Boc group, serves as a key nucleophilic handle for further derivatization. A straightforward and common transformation is the formation of amides through reaction with carboxylic acids or their activated derivatives.

Following the acid-catalyzed removal of the Boc group to yield 2-amino-4-hydroxypyrimidine, the resulting amine can be coupled with a wide variety of carboxylic acids. This amidation is typically facilitated by standard peptide coupling reagents. A combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) is effective for promoting the formation of the amide bond under mild conditions. researchgate.net This strategy allows for the synthesis of a diverse library of N-(4-hydroxypyrimidin-2-yl)amide derivatives, enabling the systematic modification of the compound's properties for applications in areas like medicinal chemistry.

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Scaffolds

The electron-deficient nature of the pyrimidine ring makes it inherently activated towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The ring nitrogen atoms withdraw electron density, particularly from the ortho and para positions (C2, C4, and C6), facilitating attack by nucleophiles. For an SNAr reaction to occur, a suitable leaving group must be present at one of these activated positions. libretexts.org

In the case of tert-butyl (4-hydroxypyrimidin-2-yl)carbamate, the 4-hydroxy group is a poor leaving group. It must first be converted into a group that is readily displaced, such as a halide (e.g., chloride) or a sulfonate ester (e.g., tosylate). Treatment with phosphoryl chloride (POCl₃) or Vilsmeier reagent are common methods to convert the 4-hydroxypyrimidine (B43898) tautomer into the corresponding 4-chloropyrimidine (B154816).

Once the 4-chloro derivative is formed, it becomes a versatile substrate for SNAr reactions. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to afford highly functionalized pyrimidine derivatives. This two-step sequence of activation followed by substitution is a cornerstone of pyrimidine chemistry, providing access to a vast range of 4-substituted pyrimidines. nih.gov

Reactivity and Derivatization of the 4-Hydroxyl Group on the Pyrimidine Ring

The 4-hydroxyl group of the pyrimidine ring in tert-butyl (4-hydroxypyrimidin-2-yl)carbamate is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives. The hydroxyl group itself is a poor leaving group; therefore, derivatization typically involves its conversion into a more reactive functionality, such as a sulfonate ester or a halide. These activated intermediates are then susceptible to nucleophilic displacement, allowing for the introduction of various substituents at the 4-position.

Activation of the 4-Hydroxyl Group

A common strategy to enhance the reactivity of the 4-hydroxyl group is to convert it into a better leaving group. This is frequently achieved through reactions with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This process, known as tosylation, transforms the hydroxyl group into a tosyloxy group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Another prevalent method for activation is the direct conversion of the hydroxyl group to a halogen, most commonly chlorine. This is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloropyrimidine derivative is a versatile intermediate for a wide array of chemical transformations.

Nucleophilic Substitution Reactions

Once the 4-hydroxyl group has been converted into a suitable leaving group (e.g., tosyloxy or chloro), the C4 position of the pyrimidine ring becomes electrophilic and can readily undergo nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can be employed to displace the leaving group, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For instance, amines, alkoxides, and thiolates can be used to introduce corresponding amino, alkoxy, and alkylthio groups at the 4-position.

Etherification via the Mitsunobu Reaction

Direct etherification of the 4-hydroxyl group can be achieved under mild conditions using the Mitsunobu reaction. This reaction allows for the formation of an ether linkage by reacting the hydroxypyrimidine with an alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is particularly useful for synthesizing a range of ethers with various alkyl or aryl groups.

The following tables summarize key transformations of the 4-hydroxyl group and the subsequent derivatization of the activated intermediates.

Table 1: Activation of the 4-Hydroxyl Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate | p-Toluenesulfonyl chloride, Triethylamine (B128534) | tert-Butyl (4-(tosyloxy)pyrimidin-2-yl)carbamate | Tosylation |

| tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate | Phosphorus oxychloride | tert-Butyl (4-chloropyrimidin-2-yl)carbamate | Chlorination |

Table 2: Derivatization of 4-Activated Pyrimidine Intermediates

| Starting Material | Nucleophile/Reagent(s) | Product | Reaction Type |

| tert-Butyl (4-(tosyloxy)pyrimidin-2-yl)carbamate | Primary or Secondary Amine (R¹R²NH) | tert-Butyl (4-(R¹R²-amino)pyrimidin-2-yl)carbamate | Nucleophilic Substitution |

| tert-Butyl (4-chloropyrimidin-2-yl)carbamate | Alcohol (R-OH), NaH | tert-Butyl (4-(alkoxy)pyrimidin-2-yl)carbamate | Nucleophilic Substitution (Williamson Ether Synthesis) |

| tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate | Alcohol (R-OH), PPh₃, DEAD | tert-Butyl (4-(alkoxy)pyrimidin-2-yl)carbamate | Mitsunobu Etherification |

Applications in Advanced Organic Synthesis

Intermediacy in the Synthesis of Complex Organic Molecules and Pharmaceutical Precursors

Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate serves as a pivotal intermediate in the construction of more complex molecular frameworks, particularly those destined for pharmaceutical applications. The 2-amino-4-hydroxypyrimidine core is a common motif in medicinal chemistry, and the presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective manipulation of the pyrimidine (B1678525) ring.

The synthesis of various substituted pyrimidines often starts from simpler, functionalized precursors. For instance, 2-amino-4-hydroxypyrimidines are traditionally synthesized through the condensation of guanidine (B92328) with β-keto esters. By employing a Boc-protected guanidine derivative in this classic reaction, or by selectively protecting the exocyclic amino group of 2-amino-4-hydroxypyrimidine post-synthesis, chemists can access tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate.

This intermediate is valuable because the hydroxyl group at the 4-position can be readily converted into other functionalities. For example, chlorination of the hydroxyl group using reagents like phosphorus oxychloride (POCl₃) furnishes a reactive 4-chloropyrimidine (B154816) derivative. This chloro-substituent is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at this position. The Boc-protected amino group at the 2-position remains intact during these transformations, enabling its deprotection and subsequent functionalization at a later stage in the synthetic sequence. This stepwise approach is crucial for the regioselective synthesis of di- and tri-substituted pyrimidine-based pharmaceutical targets.

Utilization as a Strategic Protecting Group in Multistep Syntheses

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its robustness under many reaction conditions and its facile removal under acidic conditions. In the context of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate, the Boc group plays a critical role in directing the reactivity of the pyrimidine ring during multistep synthetic campaigns.

The 2-amino group of a pyrimidine is nucleophilic and can interfere with reactions intended for other parts of the molecule. The Boc group effectively masks this nucleophilicity, preventing unwanted side reactions. Its stability to basic, nucleophilic, and many oxidative and reductive conditions allows for a broad range of chemical transformations to be performed on the pyrimidine core or on substituents at other positions.

For example, in a synthetic route requiring modification of the 4-hydroxy group, such as O-alkylation or conversion to a triflate for cross-coupling reactions, the Boc-protected 2-amino group remains unreactive. Once the desired modifications are complete, the Boc group can be cleanly removed using acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This orthogonality of the Boc group, where it can be removed without affecting other common protecting groups like benzyl (B1604629) ethers or certain esters, makes it an invaluable tool for the synthesis of complex molecules with multiple functional groups.

Table 1: Properties of the tert-Butoxycarbonyl (Boc) Protecting Group

| Property | Description |

| Installation | Typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. |

| Stability | Stable to basic conditions, catalytic hydrogenation, and many nucleophiles. |

| Cleavage | Readily cleaved under acidic conditions (e.g., TFA, HCl). wikipedia.org |

| Orthogonality | Can be selectively removed in the presence of other protecting groups like Fmoc, Cbz, and benzyl ethers. tcichemicals.com |

Precursor for Pyrimidine Scaffold Diversification and Library Synthesis

The demand for novel chemical entities in drug discovery has led to the development of strategies for the rapid synthesis of libraries of related compounds. Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is an excellent starting material for the creation of diverse pyrimidine-based libraries due to its two distinct points of functionalization.

The hydroxyl group at the 4-position can be transformed into a more reactive group, such as a chloride or a triflate. This allows for the introduction of a variety of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This approach can be used to introduce a wide array of aryl, heteroaryl, alkyl, or amino groups at the 4-position of the pyrimidine ring.

Following the diversification at the 4-position, the Boc protecting group on the 2-amino function can be removed to reveal the free amine. This amine can then be subjected to a second round of diversification reactions, such as acylation, sulfonylation, reductive amination, or urea (B33335) formation. By employing a combinatorial approach, where different building blocks are introduced at both the 4- and 2-positions, a large and diverse library of pyrimidine derivatives can be efficiently synthesized from this single precursor.

Table 2: Potential Diversification Reactions for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

| Position | Functionalization Strategy | Example Reactions |

| 4-Position (via OH) | Conversion to a leaving group (e.g., Cl, OTf) followed by substitution. | Suzuki coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitution. |

| 2-Position (after Boc deprotection) | Functionalization of the resulting amino group. | Acylation, Sulfonylation, Reductive amination, Urea/Thiourea formation. |

Integration into PROTAC Linker Chemistry and Other Conjugation Applications

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker—its length, rigidity, and chemical composition—is crucial for the efficacy of the PROTAC.

Pyrimidine rings have been incorporated into PROTAC linkers to provide a degree of rigidity and to modulate the physicochemical properties of the molecule. nih.gov Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate represents a potential building block for the synthesis of such pyrimidine-containing linkers. The hydroxyl group and the protected amino group provide two handles that can be used to connect to the two binding ligands or to other parts of the linker.

For instance, the hydroxyl group could be alkylated with a fragment bearing a terminal alkyne or azide (B81097) for subsequent "click" chemistry conjugation. Following this, the Boc group could be removed, and the resulting amino group could be acylated with the other binding ligand or another linker component. This modular approach allows for the systematic variation of the linker structure, which is essential for optimizing the performance of a PROTAC. The ability to introduce functionality at two distinct vectors on the pyrimidine ring makes this compound an attractive scaffold for constructing linkers with defined spatial arrangements.

Medicinal Chemistry and Pharmacological Relevance of Pyrimidine Carbamate Derivatives

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives for Biological Evaluation

The design and synthesis of novel pyrimidine derivatives are pivotal in the discovery of new therapeutic agents. gsconlinepress.com The strategic modification of the pyrimidine scaffold allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrimidine derivatives influences their biological activity. The pyrimidine ring offers multiple positions for substitution, and modifications at these sites can significantly impact the compound's potency and selectivity. nih.gov For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, substitutions at the C-5 position of the pyrimidine skeleton were explored to optimize their biological activity. globethesis.com

The substituents on the pyrimidine ring have a profound impact on the biological profiles and activity of the derivatives. The introduction of different functional groups can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with target enzymes or receptors. nih.gov

For example, in a study of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, the length of the alkoxy chain at the C-4 position of a phenyl ring attached to the pyrimidine scaffold was found to be important for activity. mdpi.com Specifically, an increase in the alkyl chain length from a methyl to a butyl group led to enhanced inhibitory activity. mdpi.com This suggests that lipophilicity and the ability to occupy a hydrophobic pocket in the enzyme's active site are key determinants of potency.

The introduction of a carbamate (B1207046) group, as seen in "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate," is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. nih.gov The tert-butyl carbamate (Boc) group can act as a protecting group for an amine or can be an integral part of the pharmacophore, influencing solubility, membrane permeability, and binding interactions. nih.gov

Exploration of Pre-clinical Biological Activities and Therapeutic Potential

The therapeutic potential of pyrimidine-carbamate derivatives is being explored across various disease areas, with preclinical studies focusing on their effects on specific enzymes and cellular processes.

While specific inhibitory activity of "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate" against γ-Butyrobetaine Hydroxylase (BBOX) has not been reported in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in the design of various enzyme inhibitors.

The pyrimidine core is a key structural element in a multitude of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.govnih.govresearchgate.net CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. globethesis.com Pyrazolo[3,4-d]pyrimidine derivatives, for example, have been extensively studied as CDK2 inhibitors due to their structural similarity to adenine, allowing them to compete with ATP for binding to the kinase domain. nih.gov In one study, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized, with the most promising compound exhibiting potent CDK2-cyclinA inhibitory activity with an IC50 value of 15.4 nM. globethesis.com Molecular docking studies of these derivatives revealed efficient binding to the CDK2 active site. globethesis.com

Table 1: CDK2 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| BZ-19 | CDK2 | - | HeLa, HCT116, PC-3, MDA-MB-231 | globethesis.com |

| Analogue 13s | CDK2/cyclinA | 15.4 | HeLa, HCT116, PC-3, MDA-MB-231 | globethesis.com |

| Pyrazole Derivative 2d | CDK2/cyclin A2 | - (60% inhibition) | - | nih.gov |

Note: Specific IC50 values for some compounds were not provided in the source material, but their percentage of inhibition was noted.

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Several studies have demonstrated the ability of pyrimidine derivatives to induce apoptosis in various cancer cell lines.

For instance, a novel 2,4-diaminopyrimidine derivative, compound 13s, was shown to induce cell cycle arrest and apoptosis in a concentration-dependent manner in cancer cells. globethesis.com Similarly, certain brominated pyrimidine-based compounds have been found to inhibit the growth of cancer cells by inducing apoptosis. nih.gov Thienopyrimidine derivatives have also been reported to exert their anticancer effects through the induction of apoptosis, oxidative stress, and mitotic catastrophe. nih.gov In one study, a thienopyrimidine derivative, 6j, was found to induce apoptosis and mitotic catastrophe in colon and ovarian cancer cell lines. nih.gov

While direct studies on "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate" are not available, the established pro-apoptotic activity of the broader pyrimidine class suggests that this compound could potentially modulate similar cellular pathways.

Table 2: Apoptosis Induction by Pyrimidine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine derivative 13s | Multiple | Concentration-dependent apoptosis | globethesis.com |

| Brominated pyrimidines | Various | Apoptosis induction | nih.gov |

| Thienopyrimidine derivative 6j | Colon and Ovarian | Apoptosis and mitotic catastrophe | nih.gov |

Pyrimidine derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogens, including bacteria and fungi. nih.gov The pyrimidine scaffold is present in several clinically used antimicrobial agents. researchgate.net

A study on dihydropyrimidinones, which contain a pyrimidine ring, showed antimicrobial activity against Gram-positive cocci and Gram-negative bacilli, with MIC values ranging from 0.16 to 80 μg/ml. nih.gov Another study on 2-amino-4,6-diarylpyrimidines derived from chalcones suggested their potential application in the synthesis of modern pharmaceuticals with predicted biological activities. researchgate.net

The antimicrobial activity of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. For example, a series of pyrimido[4,5-d]pyrimidine (B13093195) derivatives were evaluated for their antibacterial and antifungal activities, with some compounds showing significant efficacy. researchgate.net While specific data for "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate" is not available, the general antimicrobial potential of the 4-hydroxypyrimidine (B43898) scaffold warrants further investigation.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Dihydropyrimidinones | Gram-positive cocci | 0.16–80 μg/ml | nih.gov |

| Dihydropyrimidinones | Gram-negative bacilli | 23.2–80 μg/ml | nih.gov |

| Pyridine-based salts | S. aureus, E. coli | MIC = 55-56% inhibition at 100 μg/mL | nih.gov |

Pre-clinical Anticancer Modalities and Cytotoxicity Assessments

Pyrimidine-carbamate derivatives have demonstrated notable potential in pre-clinical anticancer research, exhibiting cytotoxic effects against various cancer cell lines. nih.gov The pyrimidine scaffold is a key pharmacophore in many established anticancer drugs, often functioning by interfering with nucleic acid synthesis or inhibiting protein kinases crucial for cancer cell proliferation. nih.govmdpi.com

In the context of "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate," the tert-butyl carbamate group serves to protect the amine, influencing the molecule's stability and reactivity. The 4-hydroxy substituent on the pyrimidine ring can participate in crucial hydrogen bonding interactions with biological targets. While specific cytotoxicity data for this exact compound is not extensively detailed in the provided search results, the broader class of pyrimidine-carbamate derivatives has shown significant anti-proliferative activities. For example, novel 1,3,5-triazine (B166579) and pyrimidine derivatives have been developed as potent inhibitors of fibroblast growth factor receptor 3 (FGFR3), a target in bladder cancer. nih.gov Similarly, pyrimidine-based derivatives have been synthesized to inhibit Aurora A kinase, leading to reduced levels of oncogenic proteins like cMYC and MYCN. acs.org

Table 1: Examples of Cytotoxic Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Pyrimidine derivative F8 | PC-3, HCT-116, U87-MG | Potent anti-proliferative activities | nih.gov |

| 1,3,5-triazine/pyrimidine derivatives | Bladder cancer models | FGFR3 inhibitory activity | nih.gov |

| Pyrimidine-based derivatives | High-MYC expressing SCLC | Inhibition of Aurora A kinase, reduction of cMYC and MYCN | acs.org |

| Carbamate derivatives of podophyllotoxin | HL-60, A-549, HeLa, HCT-8 | Cytotoxicity, some more potent than etoposide | nih.gov |

| N-carbamates of N-deacetyl-4-(bromo/chloro/iodo)thiocolchicine | Primary acute lymphoblastic leukemia and breast cancer cells | High anti-proliferative activity | duke.edu |

Strategic Approaches for Lead Compound Identification and Optimization

The identification and optimization of lead compounds are critical steps in the drug discovery pipeline. For pyrimidine-carbamate derivatives, these processes often involve strategic modifications to enhance target affinity, selectivity, and pharmacokinetic properties.

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.gov This approach employs bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

The pyrimidine scaffold is a valuable component in the design of degraders. For instance, in the context of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer, pyrimidine-based ligands can be developed to target this kinase. nih.govresearchgate.net The degradation of CDK2 is a regulated process involving its ubiquitination and subsequent destruction by the proteasome. nih.gov

While the direct application of "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate" as a protein degrader is not explicitly documented, its structural motifs are relevant. The pyrimidine core can serve as the POI-binding element for kinases like CDK2. The carbamate portion, while primarily a protecting group, could be modified or replaced by a linker and an E3 ligase-binding moiety to create a functional PROTAC. The development of such degraders offers a novel therapeutic modality, moving beyond simple inhibition to the complete removal of the target protein. nih.govdrughunter.com The UPS is a two-step process involving the attachment of ubiquitin molecules to the target protein and the subsequent degradation of the polyubiquitinated protein by the 26S proteasome. nih.gov

Computational and In Silico Approaches in Derivative Design

Computational tools play an indispensable role in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For pyrimidine-carbamate derivatives, docking studies can elucidate the binding modes within the active site of a target protein, such as a kinase. These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

For a molecule like "tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate," docking could be used to predict its interaction with various kinase targets. The 4-hydroxy group of the pyrimidine ring is a potential hydrogen bond donor and acceptor, while the carbamate's carbonyl oxygen can also participate in hydrogen bonding. nih.gov The tert-butyl group can engage in hydrophobic interactions. Understanding these ligand-protein interactions is crucial for optimizing the scaffold to improve potency and selectivity. researchgate.net

Table 2: Key Molecular Interactions in Ligand-Protein Binding

| Interaction Type | Potential Functional Group(s) on Pyrimidine-Carbamate | Importance in Drug Design |

| Hydrogen Bonding | 4-hydroxy group, carbamate N-H and C=O | Crucial for binding affinity and specificity |

| Hydrophobic Interactions | tert-butyl group, pyrimidine ring | Contributes to binding and can influence solubility |

| π-π Stacking | Pyrimidine ring | Can enhance binding affinity with aromatic residues in the target protein |

Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. nih.gov This approach has been successfully applied in the development of numerous pyrimidine-based drugs. acs.orgnih.gov

The process of SBDD typically involves:

Target Identification and Validation: Identifying a protein target that plays a critical role in a disease.

Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.

In Silico Screening and Design: Using computational methods to identify or design molecules that are predicted to bind to the target.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.

Co-crystallization and Iterative Optimization: Obtaining the crystal structure of the target in complex with a lead compound to guide further optimization. researchgate.net

In the context of pyrimidine-based drug discovery, SBDD has been instrumental in developing selective inhibitors for various kinases. nih.govnih.gov For example, by analyzing the crystal structure of a kinase, medicinal chemists can design pyrimidine derivatives that exploit specific features of the ATP-binding pocket to achieve high affinity and selectivity. The structural information allows for the rational modification of the pyrimidine core and its substituents to enhance interactions with key amino acid residues and avoid clashes that would reduce binding. acs.org This iterative process of design, synthesis, and testing, guided by structural insights, significantly accelerates the discovery of novel and effective pyrimidine-based therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

The structural elucidation of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate, a key intermediate in medicinal chemistry, relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's molecular structure, functional groups, and connectivity of atoms. The primary techniques employed for its characterization include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific experimental data for this exact compound is not widely available in the cited literature, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Expected Infrared Absorption Data

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (carbamate) | 3100-3500 (sharp to broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic, tert-butyl) | 2850-3000 | Stretching |

| C=O (carbamate) | 1680-1720 | Stretching |

| C=N and C=C (pyrimidine ring) | 1400-1600 | Stretching |

| C-O (carbamate and hydroxyl) | 1000-1300 | Stretching |

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Chemical Shift Data

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃) | 1.4 - 1.6 | Singlet | 9H |

| Pyrimidine (B1678525) C5-H | 6.0 - 6.5 | Doublet | 1H |

| Pyrimidine C6-H | 7.8 - 8.2 | Doublet | 1H |

| N-H (carbamate) | 8.5 - 9.5 | Singlet (broad) | 1H |

| O-H (hydroxyl) | 10.0 - 12.0 | Singlet (broad) | 1H |

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS), and can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Expected ¹³C NMR Chemical Shift Data

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | 28 - 30 |

| tert-Butyl (quaternary C) | 80 - 82 |

| Pyrimidine C5 | 105 - 110 |

| Pyrimidine C2 | 150 - 155 |

| C=O (carbamate) | 152 - 158 |

| Pyrimidine C6 | 155 - 160 |

| Pyrimidine C4 | 165 - 170 |

Note: The chemical shifts in ¹³C NMR are also referenced to TMS and are sensitive to the solvent and electronic environment of the carbon atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of the compound and can provide information about its purity.

For tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate, LC-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum.

Expected LC-MS Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| Expected [M+H]⁺ ion | m/z 212.10 |

| Expected [M+Na]⁺ ion | m/z 234.08 |

Note: The observed mass-to-charge ratio (m/z) in high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Future Research Directions and Synthetic Challenges

Development of Novel and Green Synthetic Pathways for Enhanced Efficiency and Selectivity

The conventional synthesis of pyrimidine (B1678525) derivatives often involves methods that utilize hazardous solvents and toxic reagents, presenting risks to both human health and the environment. rasayanjournal.co.in Consequently, a major thrust in the field is the development of "green" synthetic methodologies that are more sustainable, efficient, and economically viable. rasayanjournal.co.innih.gov These modern approaches aim to reduce waste, shorten reaction times, and simplify purification processes. rasayanjournal.co.in

Key green synthetic strategies being explored for pyrimidine derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave heating as an alternative energy source to accelerate chemical reactions. ijper.orgpowertechjournal.com For instance, the condensation of chalcones with urea (B33335) to form pyrimidine derivatives can be achieved in significantly shorter time frames (minutes versus hours) and with excellent yields under microwave irradiation compared to conventional refluxing methods. ijper.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields. This method is another promising green alternative for synthesizing pyrimidine analogues. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.in An example is the solvent-free condensation of salicylaldehydes, secondary amines, and malononitrile (B47326) using a TiO2-SiO2 catalyst to produce benzopyrano[2,3-d]pyrimidine derivatives. powertechjournal.com

Use of Green Catalysts and Solvents: Research is increasingly focused on employing reusable, non-toxic catalysts and environmentally benign solvents like ionic liquids. rasayanjournal.co.inbenthamdirect.com These "Green Solvents" are designed for minimal toxicity and biodegradability. rasayanjournal.co.in

These sustainable methods not only offer environmental and economic advantages but also provide high yields of high-quality products. rasayanjournal.co.in

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Conventional Synthesis | Green Synthesis (e.g., Microwave-Assisted) |

|---|---|---|

| Reaction Time | Typically several hours (e.g., 4 hours) ijper.org | Significantly shorter (e.g., 7-10 minutes) ijper.org |

| Energy Source | Conventional heating (e.g., water bath) ijper.org | Microwave irradiation ijper.org |

| Solvents/Reagents | Often involves hazardous solvents and toxic reagents rasayanjournal.co.in | Utilizes safer solvents, catalysts, or solvent-free conditions rasayanjournal.co.inpowertechjournal.com |

| Yields | Variable, often lower | Generally excellent ijper.org |

| Environmental Impact | Higher waste generation and use of hazardous materials rasayanjournal.co.in | Reduced waste, energy consumption, and environmental impact rasayanjournal.co.in |

Advanced Derivatization Strategies for Specific Biological Targets and Mechanisms

The therapeutic potential of a core molecule like tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate can be significantly enhanced through derivatization. This involves strategically modifying its chemical structure to improve its interaction with specific biological targets, such as enzymes or receptors, and to optimize its pharmacokinetic and pharmacodynamic properties. mdpi.com The pyrimidine ring is a versatile scaffold that can be functionalized in various ways to achieve these goals. mdpi.com

Advanced derivatization strategies focus on:

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties to enhance the molecule's biological activity or metabolic stability. mdpi.com For pyrimidine derivatives, this could involve modifying substituents on the pyrimidine ring to improve binding affinity to a target protein.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of derivatives with systematic structural modifications and evaluating their biological activity, researchers can identify the key structural features required for a desired effect. For example, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that different substituents can significantly impact their anti-proliferative activity. rsc.org

Target-Oriented Synthesis: This approach involves designing and synthesizing derivatives specifically to interact with a known biological target. For instance, new pyrimidine and pyrazole-based compounds have been synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Docking studies can help predict how these derivatives will bind to the active site of the target enzyme. nih.gov

The goal of these strategies is to create new chemical entities with improved potency, selectivity, and a better safety profile compared to the parent compound.

Table 2: Examples of Derivatization Strategies for Pyrimidine-Based Compounds

| Derivatization Strategy | Example Modification | Targeted Outcome/Biological Target |

|---|---|---|

| Introduction of Aromatic/Heterocyclic Rings | Attaching a phenyl ring to the pyrimidine core. rsc.org | To occupy hydrophobic regions in the ATP-binding site of kinases like EGFR. rsc.org |

| Modification of Linker Groups | Varying the linker connecting the pyrimidine scaffold to other functional groups. | To establish essential binding interactions with the target protein. rsc.org |

| Bioisosteric Replacements | Replacing a hydrogen atom with a fluorine atom or a methyl group. mdpi.com | To enhance metabolic stability and binding affinity. |

| Addition of Thiol-Reactive Groups | Incorporating α,β-unsaturated ketones. | To interact with thiol-containing molecules like glutathione, which can be an indicator of potential anticancer activity. mdpi.com |

Integration of Advanced Computational Methods for Rational Design and Prediction

In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. tandfonline.com These in silico methods allow for the rational design of new molecules and the prediction of their properties before they are synthesized, saving significant time and resources. researchgate.net

Key computational methods applied in the research of pyrimidine derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the molecule's activity. nih.gov Docking studies have been successfully used to guide the design of new pyrimidine derivatives as potential EGFR inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural properties of molecules with their biological activities. researchgate.net These models can predict the activity of new, unsynthesized compounds and highlight which structural features are important for activity. researchgate.net

Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. researchgate.netresearchgate.net This information can then be used to design new molecules that fit the pharmacophore model and are likely to be active.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This helps in identifying compounds with good drug-like properties and low toxicity risks early in the discovery process. nih.gov

The integration of these computational approaches facilitates a more targeted and efficient discovery process, enabling the design of novel derivatives of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate with a higher probability of success.

Table 3: Application of Computational Methods in Pyrimidine Derivative Research

| Computational Method | Application | Example |

|---|---|---|

| Molecular Docking | Predicts binding modes and interactions with a biological target. nih.gov | Simulating the binding of pyrimidine derivatives to the active site of EGFR to guide the design of new inhibitors. rsc.orgnih.gov |

| 3D-QSAR | Develops predictive models for biological activity based on molecular fields (steric, electrostatic, etc.). researchgate.net | Elucidating the contribution of different molecular fields to the activity of pyrimidine derivatives as GPR119 agonists. researchgate.net |

| Pharmacophore Mapping | Identifies the key 3D structural features required for biological activity. researchgate.net | Creating a 3D pharmacophore model to guide the design of new compounds targeting a specific receptor. researchgate.net |

| ADMET Prediction | Assesses drug-likeness and potential toxicity profiles. nih.gov | Evaluating new pyrimidine derivatives for good oral absorption and low toxicity risks. nih.gov |

| Molecular Dynamics (MD) Simulations | Confirms the stability and dynamics of the ligand-protein complex. tandfonline.com | Verifying the binding stability of a thieno[2,3-d]pyrimidine (B153573) derivative within the EGFR active site. tandfonline.com |

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate, and how can purity be optimized?

- Methodology : A common approach involves coupling pyrimidine derivatives with tert-butyl carbamate groups under anhydrous conditions. For example, tert-butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0) can be synthesized via nucleophilic substitution using tert-butoxycarbonyl (Boc) protecting groups. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Reaction progress should be monitored via TLC and confirmed by NMR .

- Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometry of reagents (e.g., 1.2 equivalents of Boc anhydride) to minimize side products. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group .

Q. How should tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate be stored to ensure stability?

- Protocol : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate decomposition occurs at >40°C or in polar aprotic solvents like DMSO over prolonged periods .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm; tert-butyl group at δ 1.3–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 257.2614 for C₁₁H₁₆FN₃O₃) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate derivatives?

- Approach : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For example, derivatives with fluorinated substituents (e.g., 5-fluoro analogs) exhibit distinct torsion angles (e.g., C4–N–C–O ≈ 120°) due to steric and electronic effects. ORTEP-3 software can visualize thermal ellipsoids to confirm hydrogen-bonding networks .

- Troubleshooting : If crystals are difficult to obtain, employ solvent diffusion (e.g., dichloromethane/hexane) or additives like crown ethers to stabilize lattice structures .

Q. How to address conflicting toxicity reports for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate in different safety data sheets?

- Analysis : Discrepancies arise from variations in sample purity, test models, or regulatory classifications. For example:

- Acute Toxicity : Some SDS classify oral LD₅₀ as Category 4 (H302: harmful if swallowed), while others report no significant hazards .

- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with in vivo data (rodent studies) to reconcile results. Prioritize studies using OECD-compliant protocols .

Q. What strategies are effective for functionalizing the 4-hydroxypyrimidine moiety without Boc-group cleavage?

- Synthetic Design :

- Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) before introducing substituents at the 2- or 5-positions of the pyrimidine ring.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at low temperatures (e.g., 50°C) to preserve the carbamate .

- Validation : Monitor Boc stability via FT-IR (absence of carbonyl peak shifts at ~1680 cm⁻¹) .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。